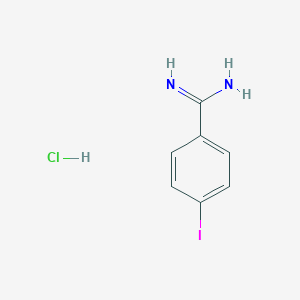

4-Iodo-benzamidine hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Iodo-benzamidine hydrochloride is an organic compound that belongs to the class of benzamidines. It is characterized by the presence of an iodine atom at the para position of the benzene ring and an amidine group. This compound is often used in various scientific research applications due to its unique chemical properties.

準備方法

The synthesis of 4-Iodo-benzamidine hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with the preparation of 4-iodobenzonitrile.

Hydrochloride Formation: The resulting 4-iodobenzamidine is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

化学反応の分析

4-Iodo-benzamidine hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction: The amidine group can participate in oxidation and reduction reactions, leading to the formation of different derivatives.

Condensation Reactions: It can react with various carbonyl compounds to form imidazole derivatives.

Common reagents used in these reactions include hydrogen chloride, ethanol, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.

科学的研究の応用

A. Chemistry

- Synthesis of Heterocyclic Compounds : 4-Iodo-benzamidine hydrochloride is utilized as a building block for synthesizing various heterocyclic compounds, such as imidazoles. These compounds have applications in medicinal chemistry due to their biological activities.

- Radical Pathway Reactions : The compound has been involved in iodine-promoted reactions that yield quinazolin-4(3H)-ones, demonstrating its versatility in synthetic organic chemistry .

B. Biology

- Enzyme Regulation Studies : Its role as an inhibitor of serine proteases makes it valuable for studying enzyme mechanisms and regulatory processes within cells.

- Cellular Effects : Research indicates that 4-iodobenzamidine hydrochloride can impact cellular metabolism and gene expression by modulating protease activity.

C. Medicine

- Therapeutic Potential : Derivatives of this compound are being explored for their potential anticancer and antimicrobial activities. The inhibition of proteases is particularly relevant in diseases where these enzymes are overactive or dysregulated .

- Antifungal and Antibacterial Properties : Preliminary studies suggest that 4-iodobenzamidine hydrochloride may exhibit antifungal and antibacterial properties akin to other benzamidine derivatives.

A. Synthesis and Activity of Functionalized Imidazoles

A study demonstrated the synthesis of functionalized imidazoles using 4-iodobenzamidine hydrochloride through various methodologies, including microwave-assisted reactions. The resulting compounds exhibited significant biological activity, including antifungal and anticancer properties, highlighting the compound's utility in drug development .

B. Influence on Serine Protease Inhibition

Research focusing on the binding affinity of 4-iodobenzamidine hydrochloride with different serine proteases revealed that modifications at the iodine position can significantly affect inhibitory efficiency. This finding underscores the importance of structural variations in optimizing pharmacological properties.

Comparative Analysis with Related Compounds

| Compound Name | Structure Description | Unique Features |

|---|---|---|

| Benzamidine | Basic structure without halogen | Commonly used as a reference amidine compound |

| 4-Bromobenzamidine | Bromine substituent at para position | Similar reactivity but different halogen effects |

| 2-Iodobenzamidine | Iodine at ortho position | Different steric effects influencing reactivity |

The presence of iodine in 4-iodobenzamidine hydrochloride enhances its enzyme inhibition capabilities compared to other derivatives due to steric factors associated with the larger iodine atom .

作用機序

The mechanism of action of 4-Iodo-benzamidine hydrochloride primarily involves its interaction with serine proteases. It acts as a reversible competitive inhibitor by binding to the active site of the enzyme, thereby preventing substrate access . This inhibition is crucial for studying enzyme kinetics and developing therapeutic agents.

類似化合物との比較

4-Iodo-benzamidine hydrochloride can be compared with other benzamidine derivatives, such as:

Benzamidine: Lacks the iodine substituent and has different inhibitory properties.

4-Chloro-benzamidine: Similar structure but with a chlorine atom instead of iodine, leading to different reactivity and applications.

4-Bromo-benzamidine: Contains a bromine atom, offering a different set of chemical properties and uses.

The uniqueness of this compound lies in the presence of the iodine atom, which imparts distinct reactivity and potential for diverse applications.

生物活性

4-Iodo-benzamidine hydrochloride is a derivative of benzamidine, known for its significant biological activity, particularly as an inhibitor of serine proteases. This compound has garnered attention in various fields, including medicinal chemistry and pharmacology, due to its potential therapeutic applications.

Chemical Structure and Properties

This compound (CAS Number: 134322-01-3) has the following chemical structure:

- Molecular Formula : C7H8N2·HCl

- Molecular Weight : 174.61 g/mol

- IUPAC Name : 4-Iodobenzamidine hydrochloride

The primary mechanism of action for this compound involves its role as a serine protease inhibitor . Serine proteases are a class of enzymes that play crucial roles in various biological processes, including digestion, immune response, and blood coagulation. By inhibiting these enzymes, 4-Iodo-benzamidine can modulate these processes, potentially leading to therapeutic effects in conditions where serine protease activity is dysregulated.

Antimicrobial Activity

Research indicates that compounds related to benzamidine exhibit antimicrobial properties . A study highlighted that various benzamidine derivatives, including this compound, showed significant antifungal activity against pathogens such as Candida and Aspergillus species. The inhibition rates observed were substantial, particularly at higher concentrations (200 μg/mL) in vitro .

| Compound | Inhibition Rate (%) |

|---|---|

| 4-Iodo-benzamidine | 61% against C. lagenarium |

| Control | 79% against B. cinerea |

Antiviral Activity

Another area of interest is the antiviral activity of benzamidine derivatives. Studies have shown that certain benzamide-type inhibitors can significantly impact viral replication, particularly against SARS-CoV-2. The compound demonstrated an effective concentration (EC50) of 1.77 μM with a selectivity index (SI) of 212, indicating its potential as a therapeutic agent against viral infections .

Case Studies and Research Findings

- Antifungal Efficacy : A study evaluated the antifungal efficacy of various benzamidine derivatives, including this compound, against C. lagenarium and B. cinerea. The results showed that the compound exhibited a control efficacy rate of up to 61% in vivo .

- Inhibition of Serine Proteases : Research on the inhibition of serine proteases has demonstrated that this compound effectively inhibits trypsin-like enzymes, which are critical for various physiological processes . This inhibition is essential for developing therapeutic agents targeting diseases linked to protease dysregulation.

- Potential in Cancer Therapy : Given its role in inhibiting serine proteases, there is potential for using this compound in cancer therapy, as some cancers are associated with aberrant protease activity that promotes tumor growth and metastasis .

特性

IUPAC Name |

4-iodobenzenecarboximidamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7IN2.ClH/c8-6-3-1-5(2-4-6)7(9)10;/h1-4H,(H3,9,10);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTHONTNMNUUXOD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=N)N)I.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClIN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10616636 |

Source

|

| Record name | 4-Iodobenzene-1-carboximidamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10616636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.51 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134322-01-3 |

Source

|

| Record name | 4-Iodobenzene-1-carboximidamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10616636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。